Product packaging for Cytidinesulfate(Cat. No.:)

Cytidinesulfate

Cat. No.: B13855375
M. Wt: 584.5 g/mol
InChI Key: LXAAYEPISPEVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cytidinesulfate is a chemical reagent of interest in life science research, particularly in studies focusing on nucleotide metabolism and enzyme pathways. Researchers are investigating cytidine-based compounds for their role in activating fluoropyrimidine nucleoside prodrugs in enzyme-prodrug therapies . Cytidine deaminase (CDA), a key enzyme in the pyrimidine salvage pathway, protects cancer cells from deoxycytidine-based chemotherapies by deaminating and neutralizing these drugs; this mechanism is a major contributor to tumor chemoresistance, especially in pancreatic cancer . Furthermore, cytidine and its derivatives are being explored in neuropharmacology. Recent studies in animal models show that cytidine, in combination with other compounds like uridine and gabapentin, can produce significant analgesic and neuroprotective effects, reducing pain responses in models of diabetic neuropathy and formalin-induced pain . These combinations were associated with molecular changes in the spinal cord, such as decreased levels of phosphorylated CREB (p-CREB), indicating an impact on anti-nociceptive signaling pathways . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28N6O14S B13855375 Cytidinesulfate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H28N6O14S

Molecular Weight

584.5 g/mol

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid

InChI

InChI=1S/2C9H13N3O5.H2O4S/c2*10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;1-5(2,3)4/h2*1-2,4,6-8,13-15H,3H2,(H2,10,11,16);(H2,1,2,3,4)

InChI Key

LXAAYEPISPEVHD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.OS(=O)(=O)O

Origin of Product

United States

Significance of Nucleoside Derivatives in Chemical Research

Nucleoside derivatives are a cornerstone of medicinal chemistry and molecular biology. iprjb.orgresearchgate.net These compounds are structurally similar to the natural nucleosides (like cytidine) that constitute DNA and RNA, but they are chemically modified in the sugar or base moiety. hitgen.com These modifications can lead to profound changes in their biological activity, making them potent therapeutic agents. iprjb.orgresearchgate.net

Key research applications of nucleoside derivatives include:

Antiviral Agents: Many antiviral drugs are nucleoside analogs that mimic natural building blocks. When incorporated into viral DNA or RNA during replication, they terminate the chain or introduce mutations, thereby inhibiting the virus's ability to multiply. researchgate.netbiosynth.com

Anticancer Agents: Similarly, certain nucleoside derivatives can interfere with the DNA synthesis of rapidly dividing cancer cells, leading to cell death. researchgate.netbiosynth.com Drugs like Cytarabine (B982), a derivative of cytidine (B196190), are frontline treatments for specific types of leukemia. nih.govbiosynth.com

Research Tools: Modified nucleosides are indispensable in biotechnology. They are used in DNA sequencing, the synthesis of oligonucleotides for gene therapy (e.g., siRNA), and as molecular probes to study cellular processes. hitgen.comontosight.ai

The development of these derivatives is a major focus of chemical research, aiming to enhance efficacy, improve stability, and reduce toxicity. iprjb.orgresearchgate.net The synthesis of these complex molecules often requires pure and stable starting materials, highlighting the importance of intermediates like Cytidinesulfate.

Positioning of Cytidinesulfate in Synthetic Intermediate Chemistry Research

In organic and process chemistry, converting a compound into its salt form is a common and critical strategy for purification and handling. Cytidinesulfate serves this exact purpose for cytidine (B196190). acs.org The industrial production of cytidine, often through biological fermentation, yields a mixture from which pure cytidine must be isolated. acs.org Converting cytidine to this compound facilitates this process. acs.org

The primary roles of this compound as a synthetic intermediate are:

Purification and Isolation: The formation of the sulfate (B86663) salt alters the solubility of cytidine, allowing it to be selectively crystallized from complex mixtures. acs.orgnih.gov This is a key step in refining the product to the high purity required for pharmaceutical applications. researchgate.net

Enhanced Stability and Handling: this compound is a stable, crystalline solid. researchgate.netspectrumchemical.com This form is often easier to handle, store, and weigh accurately compared to the free nucleoside, which can be hygroscopic (tending to absorb moisture from the air). guidechem.comechemi.com This stability is crucial for ensuring the consistency and success of subsequent chemical reactions. nih.govresearchgate.net

Starting Material for Synthesis: High-purity this compound serves as a reliable starting material for the synthesis of a wide array of other cytidine derivatives, including potent drugs. acs.orgnih.gov For instance, cytidine is the precursor for synthesizing Molnupiravir, an antiviral medication. acs.org By providing a pure and stable source of cytidine, the sulfate intermediate is foundational to the entire manufacturing process.

Overview of Academic Research Trajectories for Cytidinesulfate

Solubility and Phase Equilibrium Studies

The solubility of a compound is a fundamental property that governs its crystallization from a solution. murdoch.edu.au Phase equilibrium studies provide essential data for designing and optimizing crystallization processes. acs.orgnih.govmurdoch.edu.au

Experimental Measurement Methodologies for this compound Solubility

The solubility of this compound has been experimentally determined in pure water at temperatures ranging from 278.15 K to 328.15 K and in water-ethanol binary solvent systems at 298.15 K. acs.orgnih.govresearchgate.net A common and effective technique employed for these measurements is the UV spectroscopic method, which is conducted under atmospheric pressure. acs.orgnih.govnih.gov

The general procedure involves adding an excess amount of this compound to a known amount of the solvent in a sealed container. nih.gov To ensure that a solid-liquid equilibrium is reached, the resulting slurry is agitated for a significant period, typically around 6 hours, followed by a settling period of about 4 hours. nih.gov Following this, the supernatant is carefully sampled, diluted to an appropriate concentration, and its absorbance is measured using a UV spectrophotometer at the maximum absorption wavelength of this compound, which is approximately 274 nm. nih.gov The mole fraction solubility is then calculated from the measured concentration. researchgate.net

Thermodynamic Modeling of Solubility Data

To better understand and predict the solubility behavior of this compound, various thermodynamic models are employed to correlate the experimental solubility data. acs.orgnih.gov These models are crucial for process design and optimization.

The modified Apelblat equation is a widely used semi-empirical model that describes the relationship between solubility and temperature. acs.orgnih.govunal.edu.co The equation is expressed as:

ln(x) = A + B/T + C * ln(T)

where:

x is the mole fraction solubility of this compound.

T is the absolute temperature in Kelvin.

A , B , and C are empirical parameters determined by fitting the experimental solubility data. acs.orgnih.govresearchgate.net

Studies have shown that the modified Apelblat equation provides a good correlation for the solubility of this compound in pure water, as indicated by high R-squared values and low root-mean-square deviations (RMSD). acs.orgnih.gov This successful fitting demonstrates the model's utility in predicting the solubility of this compound at different temperatures within the studied range. acs.orgnih.gov

Below is a table showcasing the experimental and calculated mole fraction solubility of this compound in water at various temperatures, along with the parameters for the modified Apelblat equation.

Temperature (K)Experimental Mole Fraction (x)Calculated Mole Fraction (x)
278.150.005120.00510
283.150.006230.00625
288.150.007580.00759
293.150.009160.00915
298.150.010980.01095
303.150.013050.01304
308.150.015460.01544
313.150.018210.01821
318.150.021390.02140
323.150.025060.02506
328.150.029280.02929

Modified Apelblat Equation Parameters:

A: -116.83

B: 4603.6

C: 17.21

R²: 0.9999

RMSD: 0.00003

This data is based on findings from a study on the solubility of this compound. acs.orgfigshare.com

The van't Hoff equation is a fundamental thermodynamic relationship used to determine the enthalpy of dissolution (ΔH°), entropy of dissolution (ΔS°), and Gibbs free energy of dissolution (ΔG°) from solubility data at different temperatures. acs.orgnih.govsolubilityofthings.comwikipedia.org The equation is given by:

ln(x) = -ΔH°/(RT) + ΔS°/R

where:

x is the mole fraction solubility.

ΔH° is the standard enthalpy of dissolution.

R is the ideal gas constant.

T is the absolute temperature in Kelvin.

ΔS° is the standard entropy of dissolution. numberanalytics.com

By plotting ln(x) against 1/T, a linear relationship is often observed, from which ΔH° and ΔS° can be calculated from the slope and intercept, respectively. nih.govresearchgate.net For this compound in pure water, the dissolution process is found to be endothermic (positive ΔH°), which is consistent with the experimental observation that its solubility increases with temperature. acs.orgnih.gov The positive ΔS° indicates that the dissolution process is entropy-driven. acs.orgnih.gov The positive ΔG° suggests that the dissolution is a non-spontaneous process. acs.orgnih.gov

The thermodynamic parameters for the dissolution of this compound in pure water are summarized in the table below.

ΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol) at 300.11 K
21.6828.6813.07

This data is based on findings from a study on the solubility of this compound. nih.gov

For binary solvent systems, such as water-ethanol mixtures, the Combined Nearly Ideal Binary Solvent/Redlich-Kister (CNIBS/R-K) equation is employed to correlate the solubility of this compound with the solvent composition. acs.orgnih.govresearchgate.net The solubility of this compound decreases as the mole fraction of ethanol (B145695) in the water-ethanol mixture increases. acs.orgnih.gov The CNIBS/R-K equation has been shown to successfully model this behavior. acs.orgnih.govresearchgate.net

The general form of the CNIBS/R-K equation for a binary solvent system is:

ln(x₁) = x₂ * ln(x₁₂) + x₃ * ln(x₁₃) + x₂ * x₃ * Σ(Bᵢ * (x₂ - x₃)ⁱ)

where:

x₁ is the mole fraction solubility of the solute.

x₂ and x₃ are the mole fractions of the two solvents in the mixture.

x₁₂ and x₁₃ are the solubilities of the solute in the pure solvents.

Bᵢ are the parameters of the Redlich-Kister equation. mdpi.com

The successful application of the CNIBS/R-K model provides a valuable tool for predicting solubility in mixed solvent systems, which is crucial for processes like antisolvent crystallization. acs.orgnih.gov

Below is a table showing the experimental and calculated mole fraction solubility of this compound in water-ethanol binary solvents at 298.15 K.

Mole Fraction of Ethanol (x₂)Experimental Mole Fraction (x₁)Calculated Mole Fraction (x₁)
00.010980.01099
0.0480.006210.00619
0.1080.002890.00290
0.1830.001150.00116
0.2810.000410.00041
0.4150.000150.00015
0.6090.000060.00006

CNIBS/R-K Equation Parameters:

B₀: -1.89

B₁: -4.81

B₂: -0.96

B₃: 1.83

B₄: -0.06

R²: 0.9999

RMSD: 0.00001

This data is based on findings from a study on the solubility of this compound. acs.orgfigshare.com

Utilization of the Van't Hoff Equation for Dissolution Enthalpy

Crystallization Process Engineering Research

Crystallization is a critical step in the purification and isolation of this compound, ensuring high purity and the desired physical properties of the final product. acs.orgnih.govfigshare.com Research in this area focuses on developing efficient and scalable crystallization processes. acs.orgnih.gov Various techniques have been investigated, including cooling crystallization, antisolvent crystallization, and a combination of both (coupling crystallization). acs.orgnih.gov

Cooling Crystallization: This method takes advantage of the direct relationship between the solubility of this compound and temperature in pure water. acs.orgnih.gov By cooling a saturated solution, supersaturation is achieved, leading to nucleation and crystal growth. Studies have shown that a lower cooling rate tends to produce crystals with a larger particle size and a more concentrated size distribution. acs.org For instance, cooling a solution from 328.15 K to 288.15 K at a controlled rate has been successfully employed. acs.orgnih.gov

Antisolvent Crystallization: In this technique, an antisolvent (a solvent in which the compound is poorly soluble) is added to a solution of the compound, reducing its solubility and inducing crystallization. acs.org Ethanol has been identified as an effective antisolvent for this compound dissolved in water. acs.orgnih.gov This method is known to result in high yields and good packing density of the crystals. acs.org The rate of antisolvent addition is a critical parameter that influences the final crystal properties. acs.org

Cooling-Antisolvent Coupling Crystallization: This hybrid method combines the principles of both cooling and antisolvent crystallization to optimize the process. acs.orgnih.gov A typical procedure involves cooling a saturated aqueous solution to its cloud point to induce initial nucleation, followed by further cooling and the controlled addition of an antisolvent like ethanol. acs.orgnih.gov This coupling method has been shown to be effective in producing this compound crystals with a large particle size, concentrated distribution, and high yield. acs.orgacs.org

Characterization of the resulting crystals using techniques such as Powder X-ray Diffraction (PXRD) and Fourier Transform Infrared Spectroscopy (FTIR) has confirmed that these different crystallization methods yield the same crystal form of this compound. acs.orgnih.gov

Cooling Crystallization Studies

Cooling crystallization is a common technique employed for the separation and purification of chemical compounds. Research into the cooling crystallization of this compound from an aqueous solution has provided valuable insights into its solubility and the impact of cooling rates on crystal properties.

The solubility of this compound in pure water increases significantly with a rise in temperature, making cooling a viable crystallization method. acs.orgnih.gov However, its considerable solubility even at lower temperatures (approximately 87.3 g per liter of water at 278.15 K) can result in a relatively low yield in batch crystallization processes. acs.orgnih.gov

Studies have shown that the cooling rate is a critical parameter influencing the final crystal attributes. A lower cooling rate during crystallization from an aqueous solution tends to produce crystals with a larger mean particle size and a more concentrated particle size distribution. nih.gov For instance, experiments conducted at cooling rates of 0.5 K/min and 1.0 K/min demonstrated this effect. acs.orgresearchgate.net The yield for cooling crystallization in pure water is reported to be in the range of 70-75%. researchgate.net

Table 1: Effect of Cooling Rate on this compound Crystal Properties

Cooling Rate (K/min) Mean Particle Size Particle Size Distribution
0.5 Larger More Concentrated

Antisolvent Crystallization Investigations

Antisolvent crystallization is another widely used method, particularly for compounds that are highly soluble in a given solvent. In the case of this compound, ethanol has been identified as an effective antisolvent. acs.orgnih.gov The addition of ethanol to an aqueous solution of this compound significantly reduces its solubility, leading to crystallization. acs.org When the mass ratio of ethanol to water reaches 10:3, the solubility of this compound drops to approximately 0.7 g per kilogram of the solvent mixture at 298.15 K. acs.org

This method has been shown to produce crystals with a high yield, typically between 92-97%, and high packing density. nih.govresearchgate.net Investigations into the effect of the ethanol feeding rate (0.5 mL/min and 1.0 mL/min) revealed that this parameter has a minimal impact on the quality of the resulting crystals. acs.orgnih.gov

Table 2: Antisolvent Crystallization Parameters for this compound

Antisolvent Initial this compound Solution Antisolvent Addition Rate (mL/min)
Ethanol 12 g in 100 mL aqueous solution 0.5 or 1.0

Coupling Crystallization Methodologies

To leverage the advantages of both cooling and antisolvent crystallization, a coupling method has been developed. acs.orgnih.gov This approach aims to produce this compound crystals with a large particle size, a concentrated distribution, high yield, and high packing density. acs.orgnih.gov

The process involves initially cooling a saturated aqueous solution of this compound to its cloud point (approximately 317.15 ± 2 K) at a slow rate (0.2 K/min). acs.orgnih.gov The solution is held at this temperature to allow for crystal growth. acs.orgnih.gov Subsequently, the system is further cooled, and then ethanol is introduced as an antisolvent. acs.orgnih.gov This combined approach has been shown to be feasible for industrial production, yielding a product with superior physical properties and a high yield of 94-96%. acs.org

Table 3: Comparison of Crystallization Methods for this compound

Crystallization Method Mean Particle Size Particle Size Distribution Yield (%) Packing Density
Cooling Larger More Concentrated 70-75 Lower
Antisolvent Smaller Broader 92-97 Higher

Research on Crystal Growth Kinetics and Mechanisms

The growth of this compound crystals is influenced by factors such as supersaturation, temperature, and the presence of impurities. crystallizationsystems.commdpi.com Understanding the kinetics and mechanisms of crystal growth is crucial for controlling the final crystal size distribution and morphology. While specific kinetic data for this compound is not extensively detailed in the provided context, the principles of crystal growth suggest that a lower level of supersaturation generally favors the growth of larger crystals. nih.govresearchgate.net The coupling crystallization method, which involves a slow cooling phase to promote growth before the rapid precipitation induced by the antisolvent, is a practical application of this principle. acs.org

Polymorphism and Crystal Form Studies of this compound

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit different physical and chemical properties.

Identification and Characterization of Crystalline Forms

Extensive characterization of this compound crystals obtained through cooling, antisolvent, and coupling crystallization methods has been conducted using techniques such as Powder X-ray Diffraction (PXRD) and Fourier Transform Infrared Spectroscopy (FTIR). acs.orgnih.gov The results from these analyses consistently show that the diffraction peaks in the PXRD patterns appear at the same diffraction angles (2θ) for all samples, regardless of the crystallization method used. acs.orgnih.gov This indicates that, within the scope of the research conducted, this compound exists in only one crystal form. acs.orgnih.gov Further analysis using thermogravimetric analysis, differential scanning calorimetry, and dynamic vapor sorption has also supported the stability of this single crystalline form. acs.orgnih.gov

Control of Crystal Habit and Morphology

The crystal habit, or the external shape of a crystal, can significantly impact downstream processing such as filtration, drying, and formulation. crystallizationsystems.com The control of crystal habit is therefore an important aspect of crystallization process development.

For this compound, the crystallization method has a direct influence on the crystal morphology. acs.orgnih.gov Cooling crystallization at a lower rate tends to yield larger and more uniformly sized crystals. nih.gov In contrast, antisolvent crystallization can result in different morphologies depending on the specific conditions. acs.orgnih.gov The coupling method was specifically developed to optimize the crystal habit, resulting in crystals with a large mean particle size and a concentrated distribution, which are desirable characteristics for industrial handling and processing. acs.org

Stability Research in the Solid State

The stability of cytidine (B196190) sulfate (B86663) in its solid form is a critical parameter for its handling, storage, and application, particularly in its role as a medicinal intermediate. researchgate.netnih.gov Investigations have focused on its response to thermal stress and varying humidity levels. acs.orgresearchgate.netnih.gov

Thermal Stability Characterization

The thermal behavior of cytidine sulfate has been evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). acs.orgresearchgate.net These analyses provide insight into the material's stability as a function of temperature.

According to TGA and DSC studies, cytidine sulfate is a thermostable compound. acs.orgresearchgate.net The analysis shows no significant weight loss up to a temperature of 224 °C, which indicates the absence of crystal water (anhydrous nature) in its unit cell. acs.orgresearchgate.net The compound begins to decompose at approximately 226 °C. acs.orgresearchgate.net This decomposition is marked by a significant weight loss and a distinct endothermic peak on the DSC curve. acs.orgresearchgate.net

Analysis TechniqueObservationTemperatureInterpretation
TGA/DSCNo weight loss< 224 °CSample is thermostable; absence of crystal water. acs.org
TGA/DSCMajor weight loss and endothermic peak~ 226 °CDecomposition of the sample. acs.org

Humidity Stability and Sorption Behavior Studies

The hygroscopic nature and stability of cytidine sulfate under various humidity conditions have been assessed through Dynamic Vapor Sorption (DVS) analysis. acs.orgresearchgate.netnih.gov This technique measures the change in mass of a sample as it is exposed to a controlled range of relative humidity (RH) levels at a constant temperature.

DVS analysis performed at 25 °C, across a relative humidity range of 0% to 95%, revealed that cytidine sulfate exhibits high stability. acs.orgnih.gov The study involved multiple adsorption (increasing humidity) and desorption (decreasing humidity) stages. acs.orgnih.gov Throughout this process, the mass of the cytidine sulfate sample changed minimally, within a range of ±0.01%. acs.orgnih.gov This indicates that the compound is non-hygroscopic and does not readily adsorb or lose significant amounts of water from its environment. acs.orgnih.gov Such stability is a favorable characteristic for industrial applications. acs.orgnih.gov The adsorption and interfacial orientations have also been studied, noting that the formation of a compact film can be controlled by a nucleation/growth mechanism. capes.gov.br

ParameterConditionResultConclusion
Relative Humidity (RH) Range0% - 95%Mass change within ±0.01% acs.orgnih.govThe product is stable and non-hygroscopic. acs.orgnih.gov
Temperature25 °C
Analysis Stages4 adsorption, 5 desorption acs.orgnih.gov

Advanced Analytical Methodologies for Cytidinesulfate Research

Spectroscopic Techniques in Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in determining the molecular structure and assessing the purity of cytidinesulfate. uib.noslideshare.net These techniques provide insights into the functional groups present and allow for quantitative analysis.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. upi.edu In the analysis of this compound, FTIR is sensitive to the structure and conformation of the compound. nih.gov The resulting spectrum displays a unique fingerprint of absorption bands corresponding to specific molecular vibrations.

Research has shown that this compound exhibits characteristic absorption bands. nih.gov These peaks are indicative of the various functional groups present in the cytidine (B196190) and sulfate (B86663) moieties. For instance, the O–H stretching vibration is observed around 3311.11 cm⁻¹, while the N–H stretching vibration appears at approximately 3130.87 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration is found at 1725.93 cm⁻¹, the C=C stretching at 1668.27 cm⁻¹, and the C–O stretching vibration at 1070.83 cm⁻¹. nih.gov The presence of a sulfate ion is typically identified by strong, broad absorption bands in the 1130–1080 cm⁻¹ and 680–610 cm⁻¹ regions. upi.edu

By comparing the FTIR spectra of different batches or crystallization methods, researchers can confirm the structural identity and consistency of this compound. nih.gov

Table 1: Characteristic FTIR Peaks for this compound nih.gov

Functional Group Wavenumber (cm⁻¹)
O–H Stretch 3311.11
N–H Stretch 3130.87
C=O Stretch 1725.93
C=C Stretch 1668.27

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique used for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. researchgate.nettechnologynetworks.com This method is particularly useful for determining the concentration of this compound in solution, a critical step in solubility studies and crystallization process development. acs.orgacs.org

The principle behind UV-Vis spectroscopy is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. technologynetworks.com For this compound, a maximum absorption wavelength (λmax) is identified by scanning across a range of wavelengths. acs.org Studies have determined the λmax for this compound to be around 274 nm. acs.org

To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known this compound concentrations at its λmax. acs.org This curve is then used to determine the concentration of unknown samples. This method has been successfully applied to measure the solubility of this compound in various solvents, such as pure water and water-ethanol mixtures, at different temperatures. nih.govacs.org

Diffraction Techniques for Solid-State Characterization

Diffraction techniques are indispensable for investigating the solid-state properties of crystalline materials like this compound, providing information on crystal structure and phase purity.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material. nih.govacs.org By analyzing the diffraction pattern produced when X-rays interact with a powdered sample, one can obtain a unique fingerprint of its crystal structure. researchgate.net

In this compound research, PXRD is employed to confirm the crystalline form of the compound. nih.govacs.org The analysis involves directing a beam of Cu Kα radiation (λ = 1.5406 Å) onto the sample and measuring the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). nih.govacs.org The resulting pattern shows a series of peaks at specific 2θ angles, which are characteristic of the material's crystal lattice.

Studies have demonstrated that this compound prepared by different crystallization methods, such as cooling crystallization and antisolvent crystallization, exhibits the same diffraction peaks. nih.gov This indicates that only one crystal form of this compound was produced under the studied conditions, which is crucial for ensuring product consistency in industrial applications. nih.gov

Single Crystal X-ray Diffraction for Definitive Structural Determination

The application of SC-XRD requires a high-quality single crystal of the compound, which can be grown from solution. researchgate.net Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. uhu-ciqso.es The resulting diffraction data is used to solve and refine the crystal structure. While specific single-crystal X-ray diffraction data for this compound is not detailed in the provided context, this technique remains a critical tool for the definitive structural elucidation of new crystalline forms or co-crystals of cytidine derivatives. rsc.orgx-mol.net

Thermal Analysis Methods for Investigating Material Behavior

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. slideshare.netabo.fi These methods are vital for understanding the thermal stability and decomposition behavior of this compound. nih.govacs.orgacs.org

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are often performed simultaneously to provide comprehensive information. researchgate.netuni-siegen.de TGA measures the change in mass of a sample as a function of temperature, while DSC measures the difference in heat flow between the sample and a reference. slideshare.netuni-siegen.de

For this compound, TGA-DSC analysis has shown that the compound is thermally stable up to approximately 224-226°C, after which it begins to decompose. nih.govresearchgate.net The TGA curve typically shows no significant weight loss before this decomposition temperature, indicating the absence of solvent or water molecules in the crystal structure. researchgate.net The DSC curve will show an endothermic or exothermic peak corresponding to the decomposition process. This information is critical for determining appropriate storage and handling conditions for this compound.

Table 2: Thermal Analysis Data for this compound nih.govresearchgate.net

Analysis Technique Observation Temperature (°C)
TGA Onset of decomposition ~224-226

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is an invaluable tool for investigating thermal events such as melting, crystallization, and solid-state phase transitions.

Table 2: DSC Thermal Event Data for this compound

Thermal Event Temperature Description Reference
Endothermic Peak ~226 °C Corresponds to the decomposition of the sample. nih.gov, acs.org

Chromatographic and Electrophoretic Separation Sciences

Separation sciences are vital for assessing the purity of drug intermediates and for identifying and quantifying any related impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and profiling impurities in pharmaceutical compounds due to its high resolution, sensitivity, and versatility. scirp.org For this compound, HPLC methods are used to confirm its identity and quantify its purity, which is often required to be very high (e.g., >98-99%). acs.orgvwr.com

The analysis of this compound and its potential impurities, such as cytosine and cytidine, often employs reversed-phase or ion-exchange chromatography. researchgate.netasianpubs.org Given the polar nature of this compound, ion-pair reagents may be used in reversed-phase methods to improve retention and peak shape. asianpubs.org UV detection is standard, as the cytosine moiety has a strong chromophore with a maximum absorption wavelength around 274-280 nm. nih.govresearchgate.net These methods are capable of separating this compound from its starting materials, synthetic by-products, and degradation products. asianpubs.org

Table 3: Example HPLC Conditions for Analysis of Related Cytidine Compounds

Parameter Condition Application Reference
Column Anion-exchange WAX-1 Separation of CMP, CDP, CTP researchgate.net
Mobile Phase Gradient of NaCl in HCl (0.01 mol·L⁻¹) Elution of nucleotides researchgate.net
Detection UV at 260 nm Quantification of cytidine phosphates researchgate.net
Column ODS (C18) Separation of citicoline (B1669096) and impurities asianpubs.org
Mobile Phase Phosphate (B84403) buffer with ion-pair reagent Purity analysis of citicoline sodium asianpubs.org

Advanced Separation Techniques (e.g., Capillary Electrophoresis, Supercritical Fluid Chromatography)

Beyond conventional HPLC, more advanced separation techniques offer alternative or orthogonal approaches for the analysis of this compound.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates analytes based on their electrophoretic mobility in an electric field. researchgate.net It is particularly well-suited for the analysis of charged and highly polar molecules like this compound and its analogs. A specific mode, Micellar Electrokinetic Chromatography (MEKC), which uses surfactants like sodium dodecyl sulfate (SDS) to form micelles, has been successfully applied to separate cytidine from its closely related analog, cytarabine (B982). nih.govnih.gov This demonstrates the potential of CE for the challenging separation of structurally similar impurities from this compound. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. americanpharmaceuticalreview.com It is recognized as a "green" alternative to HPLC, reducing solvent consumption. americanpharmaceuticalreview.com SFC is often orthogonal to reversed-phase HPLC and can provide superior separation for complex mixtures or closely related compounds that are difficult to resolve by other means. researchgate.net Its application in pharmaceutical analysis for impurity mapping makes it a valuable tool for in-depth characterization of the this compound synthesis and degradation pathways. researchgate.netresearchgate.net

Other Advanced Characterization Methodologies

Dynamic Vapor Sorption (DVS) for Hygroscopicity Studies

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures how a sample's mass changes in response to controlled changes in relative humidity (RH) at a constant temperature. skpharmteco.com This analysis is critical for understanding the hygroscopicity of a pharmaceutical solid, which influences its stability, storage, and handling properties. ardena.comparticle.dk

DVS analysis performed on this compound provides key insights into its physical stability. nih.govacs.org In a typical DVS experiment, a sample is subjected to a programmed humidity cycle, for instance, from a low RH (0-5%) up to a high RH (95%) and back down, while the mass is continuously monitored. nih.govacs.org Research findings for this compound show a very minimal mass change (within ±0.01%) across a wide humidity range (0–95% RH at 25 °C). nih.govacs.org This indicates that the material is non-hygroscopic and possesses excellent stability against moisture. nih.govacs.org The DVS isotherm, which plots mass change against RH, shows no significant hysteresis, further confirming the absence of irreversible changes like hydration or deliquescence. nih.govacs.org

Table 4: DVS Hygroscopicity Data for this compound

Parameter Condition Result Interpretation Reference
Relative Humidity Range 0% to 95% RH Mass change of ±0.01% Non-hygroscopic, stable crystalline form nih.gov, acs.org

Mass Spectrometry Techniques in Advanced Analytical Investigations

Mass spectrometry (MS) has become a cornerstone in the analytical sciences, providing exceptional sensitivity and accuracy for the identification and quantification of a vast range of compounds. In the context of this compound research, advanced mass spectrometry methodologies are indispensable for elucidating its molecular structure, characterizing complex mixtures, and detecting it at trace levels. These techniques are pivotal in fields such as metabolomics, pharmacokinetics, and clinical diagnostics.

Modern mass spectrometry is often coupled with separation techniques like liquid chromatography (LC) to enhance the analysis of complex samples. In such LC-MS systems, the components of a mixture are first separated by the LC column before being introduced into the mass spectrometer. The ionization source then converts the neutral molecules into charged ions, which are subsequently separated by the mass analyzer based on their mass-to-charge ratio (m/z). khanacademy.org The detector records the abundance of these ions, generating a mass spectrum that provides a molecular fingerprint of the compound.

Soft ionization techniques are particularly crucial for the analysis of biomolecules like this compound as they minimize fragmentation during the ionization process, allowing for the determination of the molecular weight of the intact molecule. acdlabs.com Electrospray ionization (ESI) is a widely used soft ionization method that applies a high voltage to a liquid sample to create an aerosol of charged droplets, resulting in the formation of protonated or deprotonated molecular ions. acdlabs.com This technique is well-suited for polar and thermally labile compounds like this compound.

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful extension of this technique that involves multiple stages of mass analysis. organomation.com In MS/MS, precursor ions of a specific m/z ratio, such as the molecular ion of this compound, are selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to provide detailed structural information. This fragmentation pattern is highly specific to the molecule's structure and is instrumental in its unambiguous identification.

The fragmentation of nucleosides like cytidine in ESI-MSⁿ has been studied, and the primary fragmentation pathway involves the cleavage of the N-glycosidic bond, separating the nucleobase (cytosine) from the ribose sugar. lifesciencesite.comnih.gov Further fragmentation can lead to characteristic neutral losses from the cytosine ring, such as ammonia (B1221849) (NH₃) and carbon monoxide (CO). lifesciencesite.com For sulfated compounds, characteristic fragment ions corresponding to the sulfate group (e.g., HSO₄⁻ at m/z 96.9) are typically observed in the mass spectrum. researchgate.netlipidmaps.org

In the analysis of this compound, one would anticipate observing a fragmentation pattern that combines these features. The initial fragmentation would likely involve the loss of the sulfate group and/or the cleavage of the glycosidic bond. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, are capable of measuring mass with very high accuracy (to four decimal places), which aids in the confident identification of precursor and fragment ions by differentiating between ions with very similar nominal masses. strath.ac.uk

The data obtained from these advanced mass spectrometry techniques are crucial for building a comprehensive understanding of the chemical and biological properties of this compound.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

The following table summarizes the predicted key ions and fragments for this compound based on the known fragmentation patterns of cytidine and sulfated molecules.

Ion TypePredicted m/z (Positive Mode)Predicted m/z (Negative Mode)Description
Precursor Ion [M+H]⁺[M-H]⁻Represents the intact this compound molecule with a proton added or removed.
Fragment Ion [Cytidine+H]⁺[Cytidine-H]⁻Resulting from the neutral loss of the sulfate group (SO₃).
Fragment Ion [Cytosine+H]⁺[Cytosine-H]⁻Resulting from the cleavage of the N-glycosidic bond, separating the base from the sulfated ribose.
Fragment Ion -HSO₄⁻ (m/z 96.9)Characteristic fragment ion for a sulfated compound. researchgate.netlipidmaps.org
Neutral Loss SO₃SO₃Loss of the sulfate group from the precursor ion.
Neutral Loss Sulfated RiboseSulfated RiboseLoss of the sugar moiety from the precursor ion.

Biochemical and Biological System Interaction Research of Cytidinesulfate Fundamental Aspects

Investigation of Cytidinesulfate's Role in Nucleoside Metabolism Research

Nucleoside metabolism encompasses the synthesis, breakdown, and salvage pathways of nucleosides, which are crucial for numerous cellular functions. jourdainlab.orgfrontiersin.org These molecules are not only the building blocks for nucleic acids but also serve as energy sources and signaling molecules. jourdainlab.orgaging-us.com The introduction of a sulfate (B86663) group to a nucleoside like cytidine (B196190) would create a novel molecule, this compound, whose metabolic fate would depend on its recognition by cellular enzymes.

Research has shown that cells can utilize various nucleosides, and their metabolism is tightly regulated. frontiersin.orgfrontiersin.org For instance, the catabolism of nucleosides is catalyzed by nucleoside phosphorylases, which cleave the glycosidic bond to release the sugar and the nucleobase. jourdainlab.orgfrontiersin.org The presence of a sulfate group on this compound could influence its susceptibility to these enzymes and potentially route it through different metabolic pathways.

Uridine (B1682114) is a key pyrimidine (B1678525) nucleoside, and its biosynthesis is essential for cellular processes. nih.gov Uridine triphosphate (UTP) serves as a precursor for the synthesis of cytidine triphosphate (CTP). wikipedia.org While cytidine can be converted to uridine through deamination, the potential for this compound to act as a precursor for uridine biosynthesis is not directly established in existing literature. nih.gov

For this compound to serve as a precursor, it would likely need to undergo enzymatic removal of the sulfate group to yield cytidine, which could then be deaminated to uridine. nih.gov The efficiency of this theoretical pathway would depend on the presence and specificity of sulfatase enzymes capable of acting on a sulfated nucleoside. nih.gov

Enzymatic Transformations Involving this compound

Enzymes are highly specific catalysts for biochemical reactions. nih.govrsc.org The transformation of this compound within a biological system would be entirely dependent on its recognition and processing by specific enzymes, such as sulfotransferases or sulfatases. nih.govrsc.org

Sulfotransferases are enzymes that catalyze the transfer of a sulfate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. rsc.orgnih.gov Conversely, sulfatases are enzymes that catalyze the hydrolysis of sulfate esters. nih.govacs.org The interaction of this compound with these enzymes would determine its synthesis and degradation.

The interaction between an enzyme and its substrate is highly specific, often described by the "induced-fit" model, where the enzyme's active site changes conformation upon substrate binding to achieve a precise fit. units.itsavemyexams.comjackwestin.comlibretexts.org This specificity is determined by the three-dimensional shape and chemical properties of the active site. savemyexams.comlibretexts.org

Currently, there is no specific research detailing the interaction of this compound with particular enzymes. However, general principles of enzyme-substrate interactions suggest that the size, charge, and shape of the sulfate group on this compound would be critical determinants for its binding to an enzyme's active site. The unique structure of this compound would require an enzyme with a complementary active site for efficient binding and catalysis. libretexts.org

The transfer and removal of sulfate groups from biomolecules are critical biological processes. nih.govrsc.org Sulfotransferases are responsible for adding sulfate groups, while sulfatases remove them. nih.govacs.org These enzymes play roles in a variety of cellular processes, including signaling and detoxification. nih.govacs.org

While there is extensive research on sulfotransferases and sulfatases that act on a wide range of substrates, including proteins, carbohydrates, and steroids, specific studies focusing on enzymes that mediate sulfate transfer to or removal from nucleosides like cytidine are not prevalent. The alkaline phosphatase superfamily of enzymes is known for its promiscuity, catalyzing the hydrolysis of both phosphate (B84403) and sulfate esters, and could potentially interact with sulfated nucleosides. nih.govacs.org

Table 1: Key Enzyme Families in Sulfate Metabolism

Enzyme Family Function Potential Relevance to this compound
Sulfotransferases (STs) Catalyze the transfer of a sulfonyl group from a donor (PAPS) to a substrate. rsc.orgnih.gov Could be involved in the biosynthesis of this compound from cytidine.
Sulfatases Catalyze the hydrolysis (removal) of sulfate esters from substrates. nih.govacs.org Could mediate the degradation of this compound back to cytidine.

| Alkaline Phosphatase (AP) Superfamily | A diverse group of enzymes, some of which exhibit sulfatase activity. nih.govacs.org | May have the capacity to remove the sulfate group from this compound. |

Research into Enzyme-Substrate Interactions with this compound

Theoretical and Computational Studies of this compound in Biological Contexts

In the absence of extensive experimental data, theoretical and computational methods provide valuable insights into the potential behavior of molecules like this compound. nih.govmun.ca Molecular modeling can predict the three-dimensional structure and dynamics of a molecule, which are crucial for its biological function. mlr.pressnih.govbiorxiv.org

Molecular modeling techniques, such as molecular mechanics and molecular dynamics simulations, can be used to explore the conformational landscape of a molecule. nih.govmun.ca These methods calculate the potential energy of different atomic arrangements, allowing for the identification of stable conformations. nih.gov

For this compound, molecular modeling could predict how the addition of a sulfate group affects the conformation of the ribose sugar and the orientation of the cytosine base. This information would be critical for understanding how this compound might interact with the active sites of enzymes or the binding pockets of receptors. The conformational dynamics, or how the shape of the molecule fluctuates over time, would also be a key factor in its biological activity. mun.ca While specific modeling studies on this compound are not available, the principles of these computational approaches are well-established for a wide range of biological molecules. nih.govmlr.pressnih.govbiorxiv.org

Table 2: Compound Names Mentioned

Compound Name
This compound
Cytidine
Uridine
Uridine Triphosphate (UTP)
Cytidine Triphosphate (CTP)

In Silico Predictions of Interaction with Biomolecules (e.g., proteins, nucleic acids)

In silico methodologies, including molecular docking and molecular dynamics simulations, are powerful computational tools used to predict and analyze the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. researchgate.net These techniques provide valuable insights into binding affinities, interaction modes, and the potential biological activity of chemical compounds, thereby guiding further experimental research. researchgate.netacs.org

Despite the recognized potential of this compound as a medicinal intermediate, a comprehensive search of publicly available scientific literature, including chemical and biological databases, did not yield any specific in silico studies or molecular docking simulations detailing its direct interactions with proteins or nucleic acids. researchgate.netresearchgate.netacs.org

Research in the broader category of cytidine derivatives and analogs has utilized computational approaches to predict their binding to various biological targets. For instance, studies on halogenated and acylated cytidine derivatives have employed molecular docking to investigate their binding affinities with targets like DNA methyltransferase and viral polymerases. These studies highlight the utility of in silico methods for exploring the structure-activity relationships of modified nucleosides.

However, dedicated computational studies predicting the specific binding modes, interaction energies, and key molecular contacts of the unmodified this compound compound with specific protein or nucleic acid targets are not present in the reviewed literature. The existing research on this compound has primarily focused on its synthesis, crystallization, and solubility characteristics. researchgate.net Therefore, while the cytidine scaffold is a subject of computational research, specific predictive data for the biomolecular interactions of this compound remains an area for future investigation.

Future Research Directions and Advanced Methodological Applications

Development of Next-Generation Synthetic Routes for Cytidinesulfate

The industrial production of cytidine (B196190) primarily relies on biological fermentation, after which it is often converted to cytidine sulfate (B86663) during the separation and purification process. acs.org The synthesis of the cytidine precursor has progressed through several stages. Early methods, such as the one proposed by Nishimara and colleagues in 1964, involved complex procedures with challenges related to starting materials and the generation of isomeric mixtures. chemicalbook.com A later approach by Zemlicka and colleagues utilized uridine (B1682114) as a starting material but was hampered by complexity and suboptimal yields. chemicalbook.com More recent advancements, such as the method developed by Zhang and colleagues in 2012, have improved the process by using cytosine with a silanization protection step, followed by reaction with tetraacetyl ribose and subsequent purification, offering a more streamlined route. chemicalbook.com

However, "next-generation" synthetic routes for this compound are focused on enhancing efficiency, sustainability, and scalability beyond current batch processes. Future research is likely to explore:

Continuous Flow Chemistry: The adoption of continuous crystallization and synthesis offers superior control over process parameters, heat transfer, and product consistency compared to traditional batch crystallizers. mt.com Implementing flow chemistry for the conversion of cytidine to this compound could lead to higher throughput, improved safety, and more uniform product quality. rsc.org

Enzymatic Synthesis: Biocatalysis represents a green and highly specific alternative to traditional chemical synthesis. nih.gov Research into enzymes that can facilitate the sulfation of cytidine could provide a milder, more efficient, and environmentally benign synthetic route, minimizing the use of harsh reagents.

Advanced Separation and Purification: While cytidine sulfate is formed during biological separation, optimizing this step is crucial. acs.org Future work will likely focus on integrated separation and crystallization processes to improve yield and purity directly from fermentation broths, reducing downstream processing steps.

Predictive Modeling for Solid-State Behavior and Crystallization Design

The physical properties of this compound, such as particle size, crystal form, and purity, are critically dependent on the crystallization process. nih.govsyrris.com Predictive modeling is an essential tool for designing and optimizing these processes, moving from empirical trials to a knowledge-based approach. researchgate.netmathworks.com

Recent research has laid the groundwork by systematically studying the solubility of cytidine sulfate in various solvent systems and temperatures. nih.gov The solubility data in pure water and water-ethanol binary solvents have been successfully correlated using thermodynamic models such as the modified Apelblat equation, the van't Hoff equation, and the CNIBS/R-K model. nih.gov These models allow for the prediction of solubility under different conditions, which is fundamental to designing crystallization protocols. The dissolution process in pure water was found to be endothermic and entropy-driven. nih.gov

Building on this, crystallization design has been explored through various methods:

Cooling Crystallization: This method, performed in pure water, tends to produce crystals with a larger particle size and a more concentrated distribution, achieving yields of 70–75%. acs.org

Antisolvent Crystallization: Using ethanol (B145695) as an antisolvent results in higher yields (92–97%) and greater packing density. acs.org The solubility of cytidine sulfate decreases significantly as the proportion of ethanol increases. acs.org

Coupling Crystallization: A hybrid cooling-antisolvent method has been developed to combine the advantages of both techniques. acs.org This process involves controlled cooling to the cloud point to allow for crystal growth, followed by the addition of ethanol to maximize yield. acs.org This coupling method was shown to produce crystals with the highest packing density, largest mean particle size, and most concentrated distribution. acs.org

Future work in predictive modeling will likely involve more sophisticated computational approaches. splunk.com This could include developing models that predict not only solubility but also nucleation and growth kinetics, polymorphism, and final crystal morphology based on process parameters and solvent properties. syrris.comtechtarget.com

Crystallization MethodKey FeatureYield (%)Resulting Crystal Characteristics
Cooling Crystallization Lower cooling rate in pure water70-75Larger particle size, concentrated distribution acs.org
Antisolvent Crystallization Ethanol used as antisolvent92-97High yield, high packing density acs.org
Coupling Crystallization Combined cooling and antisolvent addition>97 (inferred)Largest particle size, highest packing density, concentrated distribution acs.org

Integration of Multi-Modal Analytical Techniques for Comprehensive Characterization

A thorough understanding of the solid-state properties of this compound is essential for ensuring product quality and stability. acs.org This requires a multi-modal analytical approach, where several orthogonal techniques are integrated to provide a comprehensive characterization of the material. chromatographyonline.comcardiff.ac.uk

Recent studies on this compound have successfully employed a suite of analytical methods to characterize its structure and stability. nih.gov These techniques work in concert to build a complete profile of the crystalline product.

Powder X-ray Diffraction (PXRD): Used to identify the crystal structure and confirm the polymorphic form. Studies have shown that cytidine sulfate prepared by cooling, antisolvent, and coupling methods all exhibit the same crystal form. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy: This technique is sensitive to the molecular structure and conformation. acs.org The FTIR spectra of cytidine sulfate show characteristic peaks corresponding to O–H, N–H, C=O, C=C, and C–O stretching vibrations, confirming the compound's structural integrity across different crystallization methods. nih.gov

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques are used to evaluate the thermal stability and identify phase transitions.

Dynamic Vapor Sorption (DVS): This analysis assesses the hygroscopicity and stability of the material under varying humidity conditions, which is crucial for determining storage and handling requirements. acs.orgacs.org

The integration of these methods provides a robust framework for characterization. researchgate.netacs.org Future research may incorporate additional advanced techniques, such as solid-state NMR (ssNMR) for higher-resolution structural information or Raman spectroscopy to complement FTIR data. The application of multi-attribute methods (MAM), which can simultaneously monitor multiple quality attributes, could also streamline product characterization in a quality control environment. chromatographyonline.com

Analytical TechniquePurpose in this compound CharacterizationKey Findings
Powder X-ray Diffraction (PXRD) Identifies crystal structure and polymorphism. nih.govConfirmed a single crystal form is produced by various crystallization methods. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy Confirms molecular structure and functional groups. acs.orgShowed consistent spectra with characteristic peaks for O-H (3311.11 cm⁻¹), N-H (3130.87 cm⁻¹), and C=O (1725.93 cm⁻¹) vibrations. nih.gov
Thermal Analysis (TGA/DSC) Evaluates thermal stability and phase transitions. acs.orgProvides data on the material's behavior upon heating.
Dynamic Vapor Sorption (DVS) Assesses stability with respect to humidity (hygroscopicity). acs.orgCharacterizes the material's interaction with moisture. acs.org

Exploration of this compound in Emerging Areas of Chemical Biology Research

While cytidine sulfate's primary role is as a stable intermediate in pharmaceutical manufacturing, the fundamental chemistry of cytidine and its analogs opens doors to applications in emerging areas of chemical biology. nih.govchemicalbook.com Chemical biology utilizes chemical tools to study and manipulate biological systems, often with therapeutic goals. ox.ac.ukleibniz-fmp.de

The established biological importance of cytidine as a component of nucleic acids and a precursor to antiviral and anticancer agents like cytarabine (B982) makes its derivatives intriguing candidates for new research. nih.govchemicalbook.com Future exploration could focus on several key areas:

Probes for Nucleic Acid Biochemistry: Modified nucleosides are cornerstones of chemical biology, used to study DNA and RNA synthesis, repair, and function. acs.orgnih.gov this compound, or specifically designed derivatives, could be developed as chemical probes to investigate the enzymes and pathways involved in nucleotide metabolism, offering insights into both normal physiology and disease states. acs.org

Modulation of Cellular Signaling: Small molecules are increasingly used to interrogate complex cellular processes like regulated cell death and ubiquitin signaling. helmholtz-munich.de Given that nucleotide derivatives are central to cellular signaling (e.g., ATP, CTP), there is potential to design cytidine-based compounds that modulate these pathways, which are often dysregulated in cancer and immunological disorders. nih.govox.ac.uk

Synthetic Biology and Genetic Code Expansion: Deoxyribozymes (DNA enzymes) and other artificial nucleic acid structures are expanding the toolkit of synthetic biology. nih.gov While not a direct application of the sulfate salt, the underlying cytidine chemistry is fundamental. Research into creating novel DNA or RNA structures could leverage cytidine derivatives to impart new catalytic functions or binding properties.

Development of Advanced Therapeutics: The role of cytidine analogs in antiviral drugs is well-known. acs.org Emerging research in drug delivery could utilize this compound in novel formulations or as part of DNA-based nanostructures for targeted drug delivery, potentially enhancing efficacy and reducing toxicity. mdpi.com

The exploration of this compound and its parent compound in these areas of chemical biology could uncover new fundamental biological mechanisms and pave the way for next-generation therapeutic strategies.

Q & A

Q. What frameworks ensure reproducibility in this compound studies?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Document raw data (e.g., NMR spectra, chromatograms) in public repositories (Zenodo, Figshare). Use electronic lab notebooks (ELNs) for real-time tracking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.